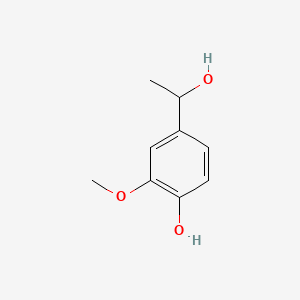

4-(1-Hydroxyethyl)-2-methoxyphenol

Description

4-(1-Hydroxyethyl)-2-methoxyphenol (CAS 2480-86-6), also known as apocynol, is a phenolic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It features a methoxy group at the 2-position and a hydroxyethyl substituent at the 4-position of the benzene ring. This compound has been identified as a natural constituent in Chenopodium album and is also a degradation product of 4-vinylguaiacol in aged beverages like beer and wine .

Properties

IUPAC Name |

4-(1-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRAMWDUCXAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870961 | |

| Record name | 4-(1-Hydroxyethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-86-6 | |

| Record name | 4-Hydroxy-3-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2480-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methoxy-alpha-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where guaiacol is reacted with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydroxyethyl group can be reduced to an ethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(1-oxoethyl)-2-methoxyphenol.

Reduction: Formation of 4-ethyl-2-methoxyphenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxyethyl)-2-methoxyphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antioxidant properties and effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-beneficial properties.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

The following table summarizes key structural analogues of 4-(1-hydroxyethyl)-2-methoxyphenol, highlighting differences in substituents, molecular properties, and sources:

This compound (Apocynol)

- Role in Aging Beverages: Forms via ethanol-mediated degradation of 4-vinylguaiacol, contributing to flavor evolution in wines and beers .

- Natural Occurrence: Found in Chenopodium album alongside lignans and other phenolics, suggesting roles in plant defense .

4-((1E)-3-Hydroxy-1-Propenyl)-2-Methoxyphenol

- Antioxidant Potential: Linked to phenolic content in Nitraria roborowskii seeds, where it may suppress seed germination via oxidative interference .

4-(2-Chloropropyl)-2-Methoxyphenol

- Synthetic Utility: Demonstrates feasibility of modifying natural phenolics for tailored physicochemical properties .

Vanillin

- Simpler Structure: Lacks the hydroxyethyl/propenyl chains of apocynol but shares the 3-methoxy-4-hydroxyphenyl motif. Widely used in food and cosmetics due to low toxicity and pleasant aroma .

Key Research Findings

Degradation Pathways and Stability

- Apocynol is a stable degradation product of 4-vinylguaiacol, with a half-life of ~6 months at 16–18°C in white wines .

- In contrast, 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol is prone to oxidation, forming polyphenolic compounds that disrupt seed germination .

Bioactivity Profiles

- 4-((1E)-3-Hydroxy-1-Propenyl) Derivative: Exhibits stronger bioactivity (e.g., cell growth inhibition) than apocynol, likely due to the conjugated propenyl group enhancing reactivity .

- Chlorinated Derivative : Increased lipophilicity may enhance antimicrobial efficacy, though toxicity studies are pending .

Biological Activity

4-(1-Hydroxyethyl)-2-methoxyphenol, also known as Apocynol, is a phenolic compound with a variety of biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H12O3

- Molecular Weight : 168.19 g/mol

- CAS Number : 2480-86-6

The compound features a methoxy group and a hydroxyethyl group attached to a phenolic structure, which contributes to its diverse biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes, thus providing cellular protection against oxidative damage .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death. This property makes it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, in studies involving human colorectal adenocarcinoma cells, the compound exhibited dose-dependent antiproliferative effects, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal model studies have further confirmed the therapeutic potential of this compound. In rodent models of inflammation, administration of this compound resulted in reduced edema and pain response, indicating its efficacy in treating inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, Antimicrobial, Anti-inflammatory |

| Hydroxytyrosol | Structure | Antioxidant, Anticancer |

| Tyrosol | Structure | Antioxidant |

Safety and Toxicity

While this compound is generally considered safe at therapeutic doses, further studies are necessary to establish its long-term safety profile. Preliminary toxicity assessments indicate low cytotoxicity in normal human cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.